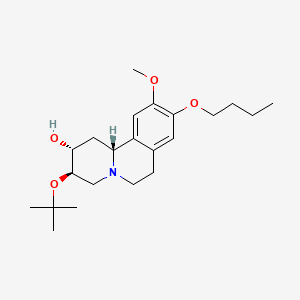

Vmat2-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H35NO4 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(2R,3R,11bR)-9-butoxy-10-methoxy-3-[(2-methylpropan-2-yl)oxy]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C22H35NO4/c1-6-7-10-26-20-11-15-8-9-23-14-21(27-22(2,3)4)18(24)13-17(23)16(15)12-19(20)25-5/h11-12,17-18,21,24H,6-10,13-14H2,1-5H3/t17-,18-,21-/m1/s1 |

InChI Key |

LNTKRVXTYGPZIN-DBXWQHBBSA-N |

Isomeric SMILES |

CCCCOC1=C(C=C2[C@H]3C[C@H]([C@@H](CN3CCC2=C1)OC(C)(C)C)O)OC |

Canonical SMILES |

CCCCOC1=C(C=C2C3CC(C(CN3CCC2=C1)OC(C)(C)C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Vmat2-IN-3: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vmat2-IN-3 has emerged as a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the regulation of neurotransmitter storage and release. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of its operational framework. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience and drug development.

VMAT2 is responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the neuronal cytoplasm into synaptic vesicles. This process is essential for preventing the degradation of these neurotransmitters by monoamine oxidase and for ensuring their availability for synaptic release. By inhibiting VMAT2, this compound effectively disrupts this vesicular loading process, leading to a depletion of monoamine stores and a subsequent reduction in monoaminergic neurotransmission. This mechanism of action underlies its potential for therapeutic applications in a range of neurological and psychiatric disorders characterized by hyperactive monoaminergic signaling.

Core Mechanism of Action

This compound acts as a high-affinity antagonist of the VMAT2 transporter. Its primary mechanism involves binding to the transporter protein and competitively inhibiting the uptake of monoamine substrates. This leads to a decrease in the concentration of neurotransmitters within synaptic vesicles, and consequently, a diminished release into the synaptic cleft upon neuronal firing.

Signaling Pathway of VMAT2 Inhibition

The following diagram illustrates the canonical signaling pathway affected by this compound.

Caption: VMAT2 inhibition by this compound.

Quantitative Data

This compound has been identified as "compound 10" in patent literature and is characterized by its high potency as a VMAT2 inhibitor. The primary quantitative measure of its activity is its binding affinity (Ki).

| Compound | Target | Assay Type | Ki (nM) | Source |

| This compound | VMAT2 | Radioligand Binding Assay | 0.71 | MedChemExpress[1][2][3][4] |

Experimental Protocols

The determination of the binding affinity of this compound for VMAT2 is a critical experimental procedure. The following section details a representative protocol for a radioligand binding assay, a standard method for quantifying such interactions.

VMAT2 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the VMAT2 transporter.

Materials:

-

Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand.

-

Test Compound: this compound.

-

Membrane Preparation: Vesicular membranes prepared from cells or tissues expressing VMAT2 (e.g., rat striatum or VMAT2-expressing cell lines).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine or unlabeled DTBZ).

-

Scintillation Cocktail and Counter.

Workflow Diagram:

Caption: Workflow for a VMAT2 radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize VMAT2-expressing tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation to assay buffer.

-

Competition Binding: Add increasing concentrations of this compound to the wells. For total binding, add vehicle. For non-specific binding, add a saturating concentration of a known VMAT2 inhibitor.

-

Radioligand Addition: Add a constant, low concentration of [³H]DTBZ to all wells.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Logical Framework for Mechanism of Action

Caption: Logical deduction of this compound's mechanism.

Conclusion

This compound is a highly potent inhibitor of the VMAT2 transporter, with a nanomolar binding affinity. Its mechanism of action, centered on the disruption of vesicular monoamine uptake, positions it as a significant tool for neuroscience research and a potential lead compound for the development of therapeutics for disorders associated with dysregulated monoaminergic systems. Further in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

VMAT2 Inhibitor Pharmacology: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Vmat2-IN-3" is not available in the public domain. This guide provides a comprehensive overview of the pharmacology of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors as a class, drawing upon established research and publicly available data for well-characterized compounds. The principles, experimental methodologies, and data presented herein are intended to be representative of the field and serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction to VMAT2

The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles.[1][2][3][4][5] This process is essential for the storage and subsequent release of these neurotransmitters into the synaptic cleft, thereby playing a pivotal role in monoaminergic neurotransmission.[1][2][6] VMAT2 utilizes a proton gradient established by a vesicular H+-ATPase to drive the uptake of monoamines into vesicles.[2] Dysregulation of VMAT2 function has been implicated in a variety of neurological and psychiatric disorders, including Huntington's disease, Tourette's syndrome, tardive dyskinesia, and Parkinson's disease, making it a significant target for therapeutic intervention.[5][7][8][9]

Mechanism of Action of VMAT2 Inhibitors

VMAT2 inhibitors exert their pharmacological effects by binding to the VMAT2 protein and blocking its ability to transport monoamines into synaptic vesicles.[1][6] This inhibition leads to a depletion of monoamine stores within the presynaptic neuron.[1][8] Consequently, the amount of neurotransmitter available for release upon neuronal firing is significantly reduced.[6][10] This presynaptic depletion of monoamines is the primary mechanism through which VMAT2 inhibitors ameliorate the symptoms of hyperkinetic movement disorders.[6][8]

There are two main classes of VMAT2 inhibitors, distinguished by their binding sites and reversibility:

-

Reversible Inhibitors: These compounds, such as tetrabenazine and its derivatives (deutetrabenazine and valbenazine), bind reversibly to a specific pocket on the VMAT2 transporter.[1] This binding traps the transporter in a conformation that prevents the transport cycle from completing.[1]

-

Irreversible Inhibitors: Reserpine is the classic example of an irreversible VMAT2 inhibitor. It binds tightly to the substrate-binding pocket, effectively permanently disabling the transporter.[1]

Quantitative Pharmacology of VMAT2 Inhibitors

The pharmacological properties of VMAT2 inhibitors are typically characterized by their binding affinity (Ki), potency (IC50), and selectivity. The following table summarizes representative data for well-known VMAT2 inhibitors.

| Compound | Binding Affinity (Ki) | In Vitro Potency (IC50) | Selectivity |

| Tetrabenazine | ~90 nM[7] | - | VMAT2 selective |

| Dihydrotetrabenazine (α-HTBZ & β-HTBZ) | High affinity (metabolites of tetrabenazine)[1] | - | VMAT2 selective |

| Reserpine | High affinity | 13.9 - 19 nM[11] | Non-selective (VMAT1 and VMAT2)[12] |

| Valbenazine | - | - | VMAT2 selective[8] |

| Deutetrabenazine | - | - | VMAT2 selective[8] |

Experimental Protocols

Radioligand Binding Assay for VMAT2

This assay is used to determine the binding affinity of a test compound for VMAT2.

Methodology:

-

Membrane Preparation: Vesicle-enriched membrane fractions are prepared from cells or tissues endogenously or recombinantly expressing VMAT2 (e.g., rat striatum or HEK293 cells stably expressing human VMAT2).

-

Radioligand: A radiolabeled VMAT2 ligand, typically [³H]dihydrotetrabenazine ([³H]DTBZ), is used.

-

Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Ki value of the test compound.

Vesicular Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of monoamines into vesicles.

Methodology:

-

Vesicle Preparation: Synaptic vesicles are isolated from VMAT2-expressing tissues or cells.

-

Radiolabeled Substrate: A radiolabeled monoamine, such as [³H]dopamine or [³H]serotonin, is used as the substrate.

-

Incubation: The isolated vesicles are incubated with the radiolabeled substrate in the presence of ATP (to energize the proton pump) and varying concentrations of the test compound.

-

Termination and Separation: The uptake reaction is terminated by rapid cooling and filtration to separate the vesicles from the incubation medium.

-

Detection: The amount of radioactivity accumulated within the vesicles is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of VMAT2 inhibitors and a typical in vitro experimental workflow.

Caption: Mechanism of action of VMAT2 inhibitors.

Caption: In vitro to in vivo drug discovery workflow for VMAT2 inhibitors.

References

- 1. droracle.ai [droracle.ai]

- 2. VMAT2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 4. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. VMAT structures reveal exciting targets for drug development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Vmat2-IN-3: A Potent Vesicular Monoamine Transporter 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vmat2-IN-3 is a highly potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the regulation of neurotransmitter storage and release. With a reported inhibitory constant (Ki) of 0.71 nM, this compound presents a valuable pharmacological tool for investigating the physiological and pathological roles of VMAT2. This document provides a comprehensive overview of the chemical structure, properties, and known biological activity of this compound, along with generalized experimental protocols relevant to its study.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H35NO4 | [1] |

| Molecular Weight | 377.52 g/mol | |

| Inhibitory Constant (Ki) | 0.71 nM | [1] |

| Appearance | Solid (presumed) | |

| Solubility | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available |

Mechanism of Action and Signaling Pathway

VMAT2 is an integral membrane protein responsible for packaging monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into synaptic vesicles. This process is crucial for maintaining a ready pool of neurotransmitters for synaptic release. VMAT2 inhibitors like this compound block this transport function, leading to a depletion of vesicular monoamines. This reduction in neurotransmitter availability in the synapse is the primary mechanism through which VMAT2 inhibitors exert their pharmacological effects.

Below is a diagram illustrating the general mechanism of VMAT2 and the inhibitory action of compounds like this compound.

Caption: Mechanism of VMAT2 and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for characterizing VMAT2 inhibitors, the following outlines the likely experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for VMAT2. A common radioligand is [³H]dihydrotetrabenazine ([³H]DTBZ), a known high-affinity VMAT2 ligand.

Protocol Outline:

-

Membrane Preparation: Isolate synaptic vesicles from a VMAT2-rich tissue source (e.g., rat striatum) or from cells engineered to express VMAT2.

-

Incubation: Incubate the membrane preparation with a fixed concentration of [³H]DTBZ and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 (concentration of this compound that inhibits 50% of [³H]DTBZ binding) and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a VMAT2 radioligand binding assay.

Vesicular Monoamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of a monoamine substrate into vesicles.

Protocol Outline:

-

Vesicle Preparation: Isolate synaptic vesicles as described for the binding assay.

-

Assay Buffer: Prepare a buffer containing ATP to energize the V-ATPase, which generates the proton gradient necessary for VMAT2 function.

-

Incubation: Pre-incubate the vesicles with varying concentrations of this compound.

-

Uptake Initiation: Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin).

-

Termination and Separation: Stop the reaction at a specific time point and separate the vesicles from the assay medium by filtration.

-

Quantification and Analysis: Quantify the radioactivity within the vesicles and determine the IC50 of this compound for inhibiting monoamine uptake.

Pharmacological Properties and Potential Applications

The high potency of this compound for VMAT2 suggests its potential utility in several areas of research:

-

Neurodegenerative Diseases: VMAT2 dysfunction has been implicated in the pathophysiology of Parkinson's disease. Potent inhibitors can serve as research tools to model and study these conditions.

-

Psychiatric Disorders: Given the role of monoamines in mood regulation, VMAT2 inhibitors are relevant to the study of depression, anxiety, and other psychiatric conditions.[2]

-

Substance Abuse Research: VMAT2 is a target for psychostimulants like amphetamines. This compound could be used to investigate the mechanisms of addiction and develop potential therapeutic interventions.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Target | Vesicular Monoamine Transporter 2 (VMAT2) | [1] |

| Activity | Potent Inhibitor | [1] |

| Ki | 0.71 nM | [1] |

| Therapeutic Potential | Neurological and psychiatric disorders | [1] |

Conclusion

This compound is a powerful and selective inhibitor of VMAT2. While specific details regarding its synthesis and full physicochemical properties require further investigation, its high potency makes it an invaluable tool for researchers in neuroscience and drug discovery. The generalized protocols provided here offer a starting point for the in vitro characterization of this and similar compounds, paving the way for a deeper understanding of VMAT2's role in health and disease. Further research, particularly the full disclosure of its chemical structure, will undoubtedly accelerate its application in the scientific community.

References

An In-depth Technical Guide to VMAT2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, a significant class of drugs in neurology and psychiatry. Given that "Vmat2-IN-3" does not correspond to a publicly documented specific inhibitor, this document will focus on the well-characterized VMAT2 inhibitors: tetrabenazine, deutetrabenazine, and valbenazine, which are believed to represent the therapeutic class to which "this compound" would belong.

Introduction to VMAT2

Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein embedded in the membrane of synaptic vesicles within monoaminergic neurons. Its primary function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the cytoplasm into these vesicles. This process is essential for the storage and subsequent release of neurotransmitters into the synaptic cleft, playing a vital role in neurotransmission. By sequestering cytotoxic monoamines within vesicles, VMAT2 also protects neurons from oxidative stress. Dysregulation of VMAT2 function is implicated in several neuropsychiatric disorders.[1][2]

Mechanism of Action of VMAT2 Inhibitors

VMAT2 inhibitors are drugs that bind to and block the function of the VMAT2 protein.[3][4][5] By inhibiting VMAT2, these compounds prevent the loading of monoamines into synaptic vesicles. This leads to a depletion of monoamine stores in the nerve terminals, as the unpackaged neurotransmitters are metabolized by enzymes like monoamine oxidase (MAO) in the cytoplasm. The ultimate effect is a reduction in the amount of monoamine released into the synapse upon neuronal firing. This mechanism is particularly effective in conditions characterized by hyperkinetic movements, such as Huntington's disease and tardive dyskinesia, which are associated with excessive dopaminergic activity.[6][7]

Tetrabenazine and its derivatives, deutetrabenazine and valbenazine, are reversible inhibitors of VMAT2. Structural studies have revealed that tetrabenazine binds to a central site within the VMAT2 protein, locking it in an occluded conformation that prevents the transport of monoamines.[4][8]

Quantitative Data

The following tables summarize key quantitative data for prominent VMAT2 inhibitors.

Table 1: In Vitro Binding Affinities (Ki) of VMAT2 Inhibitors and their Metabolites

| Compound | Ki (nM) | Species | Notes |

| (+)-Tetrabenazine | 4.47 | Rat | |

| (-)-Tetrabenazine | 36,400 | Rat | Significantly lower affinity than the (+)-enantiomer. |

| (±)-Tetrabenazine | 7.62 | Rat | |

| (+)-α-Dihydrotetrabenazine ((+)-α-HTBZ) | 3.96 | Rat | A major active metabolite of tetrabenazine and valbenazine. |

| Valbenazine | ~150 | Human | Prodrug with lower affinity; its active metabolite is (+)-α-HTBZ.[9] |

| Deutetrabenazine Metabolites | - | - | Metabolized to four active dihydro metabolites, with (+)-α and (+)-β isomers having high affinity.[4] |

Data compiled from multiple sources.[5][10]

Table 2: Clinical Efficacy of VMAT2 Inhibitors in Huntington's Disease (Chorea)

| Intervention | Outcome Measure | Mean Difference (95% CI) | Notes |

| VMAT2 Inhibitors vs. Placebo | UHDRS Total Motor Score | -3.80 (-5.76 to -1.83) | Meta-analysis of 7 randomized trials.[11][12] |

| VMAT2 Inhibitors vs. Placebo | UHDRS Total Maximal Chorea Score | -3.05 (-3.84 to -2.26) | Meta-analysis of 7 randomized trials.[11][12] |

UHDRS: Unified Huntington's Disease Rating Scale. A negative mean difference indicates improvement.

Table 3: Clinical Efficacy of VMAT2 Inhibitors in Tardive Dyskinesia

| Intervention | Outcome Measure | Standardized Mean Difference (95% CI) | Number Needed to Treat (NNT) |

| Deutetrabenazine vs. Placebo | AIMS Total Score Reduction | -0.40 (-0.62 to -0.19) | 7 |

| Valbenazine vs. Placebo | AIMS Total Score Reduction | -0.58 (-0.91 to -0.26) | 4 |

AIMS: Abnormal Involuntary Movement Scale. Data from a meta-analysis of randomized controlled trials.[9]

Experimental Protocols

VMAT2 Radioligand Binding Assay

This protocol is adapted from methodologies described for determining the binding affinity of compounds to VMAT2.[3][4][5][11]

Objective: To determine the dissociation constant (Ki) of a test compound for VMAT2 by measuring its ability to displace a radiolabeled ligand (e.g., [³H]dihydrotetrabenazine).

Materials:

-

Rat striatal tissue or cells expressing VMAT2

-

Lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

[³H]dihydrotetrabenazine ([³H]DHTBZ)

-

Test compound at various concentrations

-

Non-specific binding control (e.g., a high concentration of unlabeled tetrabenazine)

-

96-well plates

-

Filter mats (GF/C) presoaked in polyethyleneimine (PEI)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue or VMAT2-expressing cells in ice-cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. Finally, resuspend the pellet in binding buffer. Determine protein concentration using a suitable assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (50-120 µg protein)

-

50 µL of test compound at desired concentrations or buffer (for total binding) or non-specific control.

-

50 µL of [³H]DHTBZ solution.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-soaked GF/C filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Monoamine Uptake Assay

This protocol is based on methods for assessing VMAT2 activity in whole cells.[6][13]

Objective: To measure the inhibitory effect of a compound on VMAT2-mediated uptake of a monoamine substrate in a cellular context.

Materials:

-

HEK293 cells stably expressing VMAT2 (and potentially a plasma membrane monoamine transporter like DAT).

-

48-well plates.

-

Uptake buffer (e.g., 4 mM Tris, 6.25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5.6 mM D-glucose, 1.7 mM ascorbic acid, and 1 µM pargyline, pH 7.4).

-

[³H]dopamine ([³H]DA) or a fluorescent VMAT2 substrate (e.g., FFN206).

-

Test compound at various concentrations.

-

Lysis buffer (e.g., 1% SDS).

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating: Plate the VMAT2-expressing cells in 48-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with the test compound at various concentrations for 15 minutes at 37°C.

-

Uptake: Add [³H]DA (e.g., final concentration of 20 nM) to initiate the uptake. Incubate for 20 minutes at 37°C.

-

Termination: Stop the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

-

Lysis and Counting: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

-

Data Analysis: Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Plot the percentage of uptake against the log concentration of the inhibitor to determine the IC50 value.

In Vivo Assessment in a Mouse Model of Huntington's Disease

This is a generalized protocol based on the use of transgenic mouse models of Huntington's disease (e.g., R6/1 mice) to assess the efficacy of VMAT2 inhibitors.[14][15]

Objective: To evaluate the effect of a VMAT2 inhibitor on motor deficits in a mouse model of Huntington's disease.

Materials:

-

Transgenic Huntington's disease mice (e.g., R6/1) and wild-type littermates.

-

VMAT2 inhibitor and vehicle control.

-

Apparatus for motor function testing (e.g., rotarod, open field).

Procedure:

-

Animal Dosing: Administer the VMAT2 inhibitor or vehicle to the mice daily via an appropriate route (e.g., oral gavage). Dosing should begin at a specified age, before or after the onset of motor symptoms, depending on the study design.

-

Behavioral Testing: Conduct a battery of motor function tests at regular intervals.

-

Rotarod: Place mice on a rotating rod with accelerating speed and record the latency to fall. This assesses motor coordination and balance.

-

Open Field Test: Place mice in an open arena and track their movement using an automated system. Measure parameters such as total distance traveled, speed, and time spent in the center versus the periphery to assess locomotor activity and anxiety-like behavior.

-

-

Data Analysis: Compare the performance of the treated transgenic mice to the vehicle-treated transgenic mice and wild-type controls using appropriate statistical tests (e.g., ANOVA, t-test). A significant improvement in motor function in the treated group would indicate efficacy of the VMAT2 inhibitor.

-

Post-mortem Analysis (Optional): At the end of the study, brain tissue can be collected for neurochemical analysis (e.g., measuring monoamine levels) or immunohistochemistry to assess VMAT2 expression and neuronal integrity.[14]

Visualizations

Signaling Pathway of VMAT2 Inhibition

Caption: Mechanism of action of VMAT2 inhibitors in reducing dopamine release.

Experimental Workflow for a Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of a VMAT2 inhibitor.

Logical Relationship: From VMAT2 Inhibition to Clinical Effect

Caption: The causal chain from VMAT2 inhibition to therapeutic outcome.

References

- 1. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 9. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Efficacy and Safety of VMAT-2 Inhibitors and Dopamine Stabilizers for Huntington’s Chorea: A Systematic Review, Meta-Analysis, and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. researchgate.net [researchgate.net]

Vmat2-IN-3: A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters into synaptic vesicles, a key step in neurotransmission. Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery and development of Vmat2-IN-3, a novel and potent VMAT2 inhibitor. Information regarding its synthesis, mechanism of action, and biological activity is presented, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.

Introduction to VMAT2

The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is an integral membrane protein found on the lipid bilayer of synaptic vesicles in monoaminergic neurons.[1][2] It actively transports monoamines—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into the vesicles.[1][2] This process is driven by a proton gradient established by a vesicular H+-ATPase.[3] By sequestering these neurotransmitters, VMAT2 plays a dual role: it loads vesicles for subsequent synaptic release and protects the neuron from the cytotoxic effects of cytosolic monoamines.[4]

Given its crucial role, VMAT2 has emerged as a key drug target for conditions characterized by dysregulated monoaminergic signaling.[5] Inhibition of VMAT2 leads to a depletion of vesicular monoamines, thereby reducing their release into the synaptic cleft. This mechanism is the basis for the therapeutic effects of approved drugs like tetrabenazine and valbenazine, which are used to treat hyperkinetic movement disorders such as the chorea associated with Huntington's disease and tardive dyskinesia.[6]

Discovery of this compound

This compound, also identified as "compound 10" in patent literature, is a novel VMAT2 inhibitor belonging to the hexahydro-2H-pyrido[2,1-a]isoquinoline chemical class. Its discovery was part of a targeted effort to identify new chemical entities with high affinity and selectivity for VMAT2, as detailed in the patent application WO2024064178A1.[7] This patent describes the synthesis and evaluation of a series of related compounds, culminating in the identification of this compound as a particularly potent inhibitor.

The development of this class of molecules builds upon the established pharmacophore of known VMAT2 inhibitors like tetrabenazine, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Synthesis and Structure

The chemical synthesis of this compound and its analogs, as described in the patent literature, involves a multi-step process centered around the construction of the core hexahydro-2H-pyrido[2,1-a]isoquinoline scaffold. While the specific, step-by-step synthesis of this compound is proprietary and detailed within the patent, a generalizable synthetic approach for this class of compounds is outlined below.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for hexahydro-2H-pyrido[2,1-a]isoquinoline VMAT2 inhibitors.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of VMAT2.[7][8] Its primary mechanism of action is to bind to the VMAT2 protein and block the uptake of monoamine neurotransmitters from the cytoplasm into synaptic vesicles. This leads to a depletion of the releasable pool of neurotransmitters.

Quantitative Data

The following table summarizes the key quantitative data for this compound and provides a comparison with other known VMAT2 inhibitors.

| Compound | Target | Assay Type | Value | Reference |

| This compound | VMAT2 | Binding Affinity (Ki) | 0.71 nM | [7][8] |

| Tetrabenazine | VMAT2 | Binding Affinity (Kd) | 1.34 nM | [7] |

| Dihydrotetrabenazine | VMAT2 | Binding Affinity (Ki) | 5.98 nM | [9] |

| Valbenazine | VMAT2 | Binding Affinity (Ki) | 110-190 nM | [7] |

| Reserpine | VMAT2 | - | Potent Inhibitor | [7] |

Signaling Pathway

The inhibition of VMAT2 by this compound has a direct impact on the monoaminergic signaling pathway. By preventing the loading of neurotransmitters into vesicles, the amount of neurotransmitter released upon neuronal firing is significantly reduced.

Caption: Mechanism of action of this compound on the VMAT2 signaling pathway.

Experimental Protocols

The development and characterization of VMAT2 inhibitors like this compound rely on a set of key in vitro assays. The following are representative protocols for these assays.

VMAT2 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for VMAT2. It measures the ability of the compound to compete with a radiolabeled ligand that is known to bind to VMAT2.

Objective: To determine the inhibitory constant (Ki) of this compound for VMAT2.

Materials:

-

Membrane preparations from cells expressing recombinant VMAT2 or rat striatal tissue homogenates.

-

Radioligand: [3H]dihydrotetrabenazine ([3H]DTBZ).

-

Test compound: this compound.

-

Non-specific binding control: Unlabeled tetrabenazine (10 µM).

-

Assay buffer: 25 mM Sodium Phosphate, pH 7.4.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the VMAT2 membrane preparation, [3H]DTBZ (at a concentration near its Kd, e.g., 20 nM), and either the test compound, vehicle, or unlabeled tetrabenazine for non-specific binding determination.

-

Incubate the mixture for 90 minutes at 30°C.[10]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and vortex.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vesicular Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine into vesicles.

Objective: To assess the functional inhibition of VMAT2 by this compound.

Materials:

-

Isolated synaptic vesicles from rat striatum or VMAT2-expressing cells.

-

Radiolabeled substrate: [3H]dopamine or [3H]serotonin.

-

Test compound: this compound.

-

Uptake buffer (e.g., Krebs buffer with ascorbate and a MAO inhibitor like pargyline).[5]

-

ATP (to energize the vesicular H+-ATPase).

-

Inhibitor for non-specific uptake (e.g., reserpine).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the isolated vesicles with the test compound or vehicle at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled monoamine substrate and ATP.

-

Allow the reaction to proceed for a predetermined time (e.g., 10 minutes) at 37°C.

-

Stop the uptake by adding ice-cold buffer and rapid filtration.

-

Wash the filters to remove external radiolabel.

-

Quantify the radioactivity trapped inside the vesicles using liquid scintillation counting.

-

Determine the IC50 value by plotting the percentage of inhibition versus the log concentration of this compound.

Conclusion and Future Directions

This compound has been identified as a novel, high-potency inhibitor of VMAT2. Its discovery, rooted in the rational design of hexahydro-2H-pyrido[2,1-a]isoquinoline derivatives, highlights a promising chemical scaffold for the development of new therapeutics targeting monoaminergic systems. The sub-nanomolar binding affinity of this compound positions it as a valuable research tool for probing the function and pharmacology of VMAT2.

Further development of this compound will likely involve comprehensive preclinical evaluation, including in vivo efficacy studies in animal models of hyperkinetic movement disorders, as well as detailed pharmacokinetic and toxicology profiling. The potent activity of this compound warrants further investigation into its potential as a clinical candidate for treating neurological and psychiatric diseases where modulation of VMAT2 is beneficial.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 3. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. drugs.com [drugs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. VMAT2-IN-3_TargetMol [targetmol.com]

- 9. Synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as vesicular monoamine transporter-2 (VMAT2) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

Vmat2-IN-3 for studying neurotransmitter storage

An In-Depth Technical Guide on the Core of Vmat2-IN-3 for Studying Neurotransmitter Storage

Disclaimer: Publicly available information on a specific molecule designated "this compound" is not available at the time of this writing. Therefore, this guide will focus on the well-characterized and widely studied vesicular monoamine transporter 2 (VMAT2) inhibitor, Tetrabenazine , as a representative tool for studying neurotransmitter storage. The principles, experimental protocols, and data interpretation described herein are broadly applicable to the scientific investigation of VMAT2 inhibitors.

Introduction to VMAT2 and its Inhibition

Vesicular monoamine transporter 2 (VMAT2) is a crucial protein embedded in the membrane of synaptic vesicles within monoaminergic neurons in the central nervous system.[1][2][3] Its primary function is to transport monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the neuronal cytoplasm into synaptic vesicles.[2][3][4] This process is essential for the storage and subsequent exocytotic release of these neurotransmitters into the synaptic cleft.[1][2] By sequestering monoamines into vesicles, VMAT2 also plays a protective role by preventing the accumulation of potentially toxic cytosolic monoamines and their metabolites.[1][5]

VMAT2 inhibitors are pharmacological agents that block the function of this transporter.[3][6] By doing so, they prevent the loading of monoamines into synaptic vesicles, leading to a depletion of neurotransmitter stores available for release.[1][4] This mechanism of action makes VMAT2 inhibitors valuable tools for studying the role of monoaminergic systems in various physiological and pathological processes. They are also used clinically in the management of hyperkinetic movement disorders like Huntington's chorea and tardive dyskinesia, which are associated with excessive dopaminergic activity.[6][7][8][9]

Tetrabenazine (TBZ) is a reversible, high-affinity VMAT2 inhibitor.[4] It binds to a specific pocket within the VMAT2 protein, locking it in a conformation that prevents the transport of monoamines.[4][10] Its effects are central to understanding the dynamics of neurotransmitter storage and release.

Quantitative Data for Tetrabenazine

The following tables summarize key quantitative parameters for Tetrabenazine, providing a basis for its use in experimental settings.

Table 1: Binding Affinity and Potency of Tetrabenazine

| Parameter | Species | Assay System | Value | Reference |

| Ki (VMAT2) | Rat | Brain Vesicles | ~0.09 µM | [11] |

| Ki (VMAT2) | Human | Heterologous Cells | ~100 nM | [4] |

| IC₅₀ (VMAT2) | Rat | HEK Cells | 19 nM | [12] |

| Binding Affinity (D₂ Receptor) | - | - | Weak (Ki = 2100 nM) | [4] |

Table 2: Pharmacokinetic Properties of Tetrabenazine

| Parameter | Species | Route of Administration | Value | Reference |

| Active Metabolites | Human | Oral | α-dihydrotetrabenazine (α-HTBZ), β-dihydrotetrabenazine (β-HTBZ) | [4] |

| Half-life (Metabolites) | Human | Oral | 2-8 hours | [9] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of Tetrabenazine is the inhibition of VMAT2, which has downstream effects on monoaminergic signaling.

Caption: Mechanism of VMAT2 inhibition by Tetrabenazine in a presynaptic neuron.

Experimental Protocols

Detailed methodologies are crucial for the reliable study of VMAT2 inhibitors. Below are representative protocols for key experiments.

Radioligand Binding Assay for VMAT2

This assay quantifies the binding affinity of a compound for VMAT2.

Objective: To determine the inhibition constant (Ki) of Tetrabenazine for VMAT2.

Materials:

-

[³H]-Dihydrotetrabenazine ([³H]-DTBZ) as the radioligand.

-

Membrane preparations from cells expressing VMAT2 (e.g., rat striatum or transfected cell lines).

-

Increasing concentrations of unlabeled Tetrabenazine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled Tetrabenazine.

-

In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]-DTBZ, and either buffer (for total binding), a saturating concentration of a known VMAT2 ligand (for non-specific binding), or one of the dilutions of Tetrabenazine.

-

Incubate the tubes at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Tetrabenazine concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vesicular Monoamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of monoamines into vesicles.

Objective: To determine the potency (IC₅₀) of Tetrabenazine in inhibiting dopamine uptake into synaptic vesicles.

Materials:

-

Vesicle preparations isolated from rat striatum or VMAT2-expressing cells.

-

[³H]-Dopamine.

-

ATP-containing uptake buffer (to energize the V-type ATPase that creates the proton gradient for VMAT2).

-

Increasing concentrations of Tetrabenazine.

-

Ice-cold stop buffer.

-

Liquid scintillation counter.

Procedure:

-

Pre-incubate the vesicle preparations with either buffer or varying concentrations of Tetrabenazine at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine.

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold stop buffer and rapid filtration.

-

Wash the filters to remove external [³H]-Dopamine.

-

Quantify the radioactivity retained on the filters, which represents the amount of [³H]-Dopamine taken up into the vesicles.

-

Plot the percentage of uptake inhibition against the logarithm of the Tetrabenazine concentration to determine the IC₅₀.

Experimental and Logical Workflows

The characterization of a VMAT2 inhibitor like Tetrabenazine typically follows a structured workflow, from initial screening to in vivo validation.

Caption: A typical experimental workflow for the characterization of a VMAT2 inhibitor.

The logical relationship of Tetrabenazine's effects highlights its central role in depleting monoamine stores.

Caption: Logical flow of the effects of Tetrabenazine on monoaminergic systems.

Conclusion

VMAT2 inhibitors, exemplified by Tetrabenazine, are indispensable research tools for dissecting the complexities of monoamine neurotransmitter storage and release. A thorough understanding of their quantitative properties, combined with rigorous experimental design, allows researchers to probe the functional roles of VMAT2 in health and disease. This guide provides a foundational framework for the application of such compounds in neuroscience and drug development, emphasizing the importance of structured, data-driven investigation.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Vesicular Monoamine Transporter 2 (VMAT2) Level Regulates MPTP Vulnerability and Clearance of Excess Dopamine in Mouse Striatal Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. A Brief Review on the Role of Vesicular Monoamine Transporter2 Inhibitors in Hyperkinetic Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Vmat2-IN-3: An In-depth Technical Guide to a Novel VMAT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release. Its essential role in regulating monoaminergic signaling has made it a key target for the development of therapeutics for a range of neurological and psychiatric disorders. Vmat2-IN-3, also identified as compound 10 in patent literature, is a novel and potent inhibitor of VMAT2. This technical guide provides a comprehensive overview of the available information on this compound, including its biochemical activity and the general experimental protocols relevant to its study.

Core Compound Information

This compound is a high-affinity ligand for VMAT2, demonstrating significant potential for basic research applications aimed at understanding the physiological and pathological roles of this transporter.

Chemical Properties:

| Property | Value |

| Molecular Formula | C22H35NO4 |

| SMILES | [H]--INVALID-LINK--(C--INVALID-LINK----INVALID-LINK--C1)C3=C2C=C(OCCCC)C(OC)=C3 |

Quantitative Data

To date, the primary quantitative data available for this compound is its high binding affinity for VMAT2.

| Parameter | Value | Source |

| Ki (Inhibition constant) | 0.71 nM | [1] |

Further research is required to establish a more comprehensive pharmacological profile, including IC50 values in functional assays and selectivity against other monoamine transporters.

Signaling Pathways and Experimental Workflows

This compound, as a potent VMAT2 inhibitor, is expected to modulate the canonical monoamine signaling pathway by preventing the loading of neurotransmitters into synaptic vesicles. This leads to a depletion of vesicular monoamine stores and a subsequent reduction in their release into the synaptic cleft.

Below are diagrams illustrating the general mechanism of VMAT2 and a typical experimental workflow for characterizing VMAT2 inhibitors.

Caption: Mechanism of VMAT2-mediated monoamine transport and its inhibition by this compound.

References

Understanding the Pharmacodynamics of VMAT2 Inhibitors: A General Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles within neurons.[1][2] This process is essential for proper neuronal communication.[2] Inhibition of VMAT2 leads to a depletion of these neurotransmitters at the presynaptic nerve terminals, a mechanism that has been therapeutically harnessed for the treatment of various neurological and psychiatric conditions.[1][3]

This technical guide provides a comprehensive overview of the pharmacodynamics of VMAT2 inhibitors, focusing on their mechanism of action, experimental evaluation, and the signaling pathways they modulate. While this document addresses the broad class of VMAT2 inhibitors, it is important to note that a specific compound designated "Vmat2-IN-3" is not documented in the publicly available scientific literature. Therefore, the information presented herein is based on the well-characterized actions of known VMAT2 inhibitors.

Core Mechanism of Action

The primary pharmacodynamic effect of VMAT2 inhibitors is the reduction of monoamine neurotransmitter levels in the synaptic cleft.[1] By binding to VMAT2, these drugs block the transport of monoamines from the cytoplasm into synaptic vesicles.[2][4] This leads to the cytosolic accumulation of neurotransmitters, where they are subsequently metabolized by enzymes such as monoamine oxidase (MAO).[1] The net result is a decrease in the amount of neurotransmitter available for release upon neuronal firing, thereby dampening monoaminergic neurotransmission.[1][5]

This mechanism is particularly relevant in hyperkinetic movement disorders, where excessive dopaminergic activity is implicated.[3][6] By depleting dopamine stores, VMAT2 inhibitors can alleviate the symptoms associated with conditions like Huntington's disease and tardive dyskinesia.[3][6]

Signaling Pathway of VMAT2 Inhibition

The following diagram illustrates the signaling pathway affected by VMAT2 inhibitors at the presynaptic terminal.

Caption: Mechanism of VMAT2 Inhibition.

Quantitative Data on VMAT2 Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes key pharmacodynamic parameters for well-studied VMAT2 inhibitors to provide a comparative context.

| Compound | Target | IC50 (nM) | Ki (nM) | Notes |

| Tetrabenazine | VMAT2 | ~50 | ~100 | Reversible inhibitor.[4] |

| Deutetrabenazine | VMAT2 | N/A | N/A | Deuterated form of tetrabenazine with similar mechanism but altered pharmacokinetics.[3] |

| Valbenazine | VMAT2 | N/A | N/A | A selective VMAT2 inhibitor. |

| Reserpine | VMAT1/VMAT2 | N/A | N/A | Irreversible inhibitor of both VMAT1 and VMAT2.[7] |

Experimental Protocols for Evaluating VMAT2 Inhibition

The pharmacodynamic properties of VMAT2 inhibitors are typically characterized through a series of in vitro and in vivo experiments.

In Vitro Assays

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the inhibitor to VMAT2.

-

Methodology:

-

Prepare membrane fractions from cells or tissues expressing VMAT2.

-

Incubate the membranes with a radiolabeled VMAT2 ligand (e.g., [³H]dihydrotetrabenazine) in the presence of varying concentrations of the test inhibitor.

-

Separate bound from unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value (concentration of inhibitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

2. Vesicular Uptake Assays:

-

Objective: To measure the functional inhibition of monoamine transport into vesicles (IC50).

-

Methodology:

-

Isolate synaptic vesicles from VMAT2-expressing cells or brain tissue.

-

Pre-incubate the vesicles with the test inhibitor at various concentrations.

-

Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]dopamine).

-

After a defined incubation period, terminate the reaction by rapid filtration and wash to remove external radiolabel.

-

Measure the amount of radiolabel transported into the vesicles.

-

Determine the IC50 value from the concentration-response curve. A fluorescent substrate-based assay has also been developed for high-throughput screening.[8]

-

The following diagram outlines a general workflow for in vitro evaluation of VMAT2 inhibitors.

Caption: In Vitro Evaluation Workflow.

In Vivo Studies

1. Microdialysis:

-

Objective: To measure the effect of the inhibitor on extracellular monoamine levels in specific brain regions of living animals.

-

Methodology:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum).

-

Administer the VMAT2 inhibitor systemically or locally.

-

Collect dialysate samples at regular intervals.

-

Analyze the concentration of monoamines and their metabolites in the dialysate using techniques like HPLC with electrochemical detection.

-

2. Behavioral Models:

-

Objective: To assess the functional consequences of VMAT2 inhibition in animal models of human disorders.

-

Methodology:

-

Locomotor Activity: Measure changes in spontaneous movement in an open field to assess general motor effects.

-

Models of Hyperkinesia: Utilize models such as drug-induced hyperlocomotion or genetic models of Huntington's disease to evaluate the therapeutic potential of the inhibitor. For instance, amphetamine-induced locomotor activity can be assessed.[9]

-

Tardive Dyskinesia Models: Employ the vacuous chewing movement model in rodents to screen for efficacy against tardive dyskinesia.

-

Conclusion

VMAT2 inhibitors represent a significant class of drugs for the management of hyperkinetic movement disorders and other neuropsychiatric conditions. Their pharmacodynamic profile is characterized by the depletion of presynaptic monoamine stores, leading to a reduction in neurotransmitter release. The evaluation of novel VMAT2 inhibitors involves a combination of in vitro binding and functional assays, complemented by in vivo microdialysis and behavioral studies to establish their potency, efficacy, and therapeutic potential. While the specific pharmacodynamics of "this compound" remain to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any new chemical entity targeting the vesicular monoamine transporter 2.

References

- 1. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. VMAT2 Inhibitors in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 7. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Selective Knockout of the Vesicular Monoamine Transporter 2 (Vmat2) Gene in Calbindin2/Calretinin-Positive Neurons Results in Profound Changes in Behavior and Response to Drugs of Abuse [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Vmat2-IN-3 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, norepinephrine, and histamine, into synaptic vesicles.[1][2][3] This process is essential for proper neurotransmission.[2] Inhibition of VMAT2 leads to a depletion of these neurotransmitters, a mechanism that is therapeutically targeted in various neurological and psychiatric disorders, including hyperkinetic movement disorders like Huntington's chorea and tardive dyskinesia.[1][2][4][5] Vmat2-IN-3 is a novel investigational compound designed to inhibit VMAT2. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Mechanism of Action of VMAT2 Inhibitors

VMAT2 inhibitors act by binding to the transporter and preventing the uptake of monoamines from the cytoplasm into synaptic vesicles.[1] This leads to a depletion of monoamine stores available for release into the synapse.[1] Well-characterized VMAT2 inhibitors like tetrabenazine and reserpine have distinct binding sites and mechanisms. Tetrabenazine binds to a specific pocket, locking the transporter in a lumen-facing occluded state, while reserpine occupies the substrate-binding pocket, stabilizing a cytoplasm-facing conformation.[1] Understanding the specific interaction of this compound with VMAT2 is crucial for its development as a therapeutic agent.

Key In Vitro Assays for this compound

Two primary in vitro assays are recommended to determine the potency and binding affinity of this compound: a fluorescent substrate uptake assay and a radioligand binding assay.

Fluorescent Substrate (FFN206) Uptake Assay

This cell-based assay provides a functional measure of VMAT2 inhibition by quantifying the uptake of a fluorescent VMAT2 substrate, FFN206.[4][5][6][7]

Experimental Protocol:

a. Cell Culture:

-

HEK293 cells stably transfected with human VMAT2 (VMAT2-HEK) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For the assay, cells are seeded in 96-well, white, clear-bottom plates at a density of 30,000-40,000 cells per well and grown to confluence (approximately 3 days).[6]

b. Assay Procedure:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cells once with 200 µL of pre-warmed phosphate-buffered saline (PBS).

-

Add 180 µL of experimental medium (e.g., Krebs-Ringer-HEPES buffer) to each well.

-

Prepare serial dilutions of this compound and a reference compound (e.g., tetrabenazine) in the experimental medium. Add 10 µL of the compound dilutions to the respective wells. For control wells, add 10 µL of vehicle (e.g., DMSO diluted in experimental medium).[6]

-

Incubate the plate at 37°C for 30 minutes.[6]

-

Add 10 µL of 20 µM FFN206 stock solution to all wells for a final concentration of 1 µM.[6]

-

Incubate the plate at 37°C for 60 minutes.[6]

-

Terminate the uptake by aspirating the medium and washing the cells once with 200 µL of ice-cold PBS.[6]

-

Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 465 nm).

c. Data Analysis:

-

The fluorescence intensity is proportional to the amount of FFN206 taken up by the cells.

-

The data is normalized to the control (vehicle-treated) wells (100% uptake) and wells with a saturating concentration of a known inhibitor like tetrabenazine (0% uptake).

-

The IC50 value (the concentration of this compound that inhibits 50% of FFN206 uptake) is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay

This radioligand binding assay determines the affinity of this compound for the tetrabenazine binding site on VMAT2.[5]

Experimental Protocol:

a. Membrane Preparation:

-

VMAT2-HEK cells are grown to confluence in large culture flasks.

-

Cells are harvested, washed with PBS, and resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

The cells are homogenized using a Dounce homogenizer or sonicator.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

The supernatant is then centrifuged at high speed (e.g., 100,000 x g for 60 minutes) to pellet the membranes.

-

The membrane pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay).

b. Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Add 25 µL of various concentrations of this compound or a reference compound. For total binding, add 25 µL of assay buffer. For non-specific binding, add 25 µL of a high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).

-

Add 25 µL of [³H]DTBZ (e.g., at a final concentration of 5 nM).[5]

-

Add 100 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 20-50 µg).

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.

-

The filters are placed in scintillation vials, scintillation cocktail is added, and the radioactivity is counted using a scintillation counter.

c. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The Ki (inhibition constant) of this compound is calculated from the IC50 value (concentration of this compound that displaces 50% of the specific [³H]DTBZ binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]DTBZ used and Kd is the dissociation constant of [³H]DTBZ for VMAT2.

Data Presentation

The quantitative data for this compound should be summarized and compared with a known VMAT2 inhibitor.

| Compound | FFN206 Uptake IC50 (nM) | [³H]DTBZ Binding Ki (nM) |

| This compound | Experimental Value | Experimental Value |

| Tetrabenazine | 37 ± 28[5] | 2.2[8] |

| Reserpine | 30.41[9] | >1000 (low affinity for TBZ site) |

Visualizations

VMAT2 Signaling Pathway and Inhibition

Caption: VMAT2 transports cytoplasmic monoamines into synaptic vesicles via proton antiport. This compound inhibits this process.

Experimental Workflow for FFN206 Uptake Assay

Caption: Step-by-step workflow for the FFN206 fluorescent substrate uptake assay.

Logical Relationship in Radioligand Binding Assay

Caption: this compound competes with the radioligand [³H]DTBZ for binding to VMAT2.

References

- 1. droracle.ai [droracle.ai]

- 2. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neurocrine Biosciences divulges new VMAT2 inhibitors for hyperkinesia and psychosis | BioWorld [bioworld.com]

- 9. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Vmat2-IN-3 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters such as dopamine, serotonin, norepinephrine, and histamine from the neuronal cytosol into synaptic vesicles. This process is essential for normal neurotransmission and protects neurons from the cytotoxic effects of cytosolic monoamines.[1] VMAT2's vital role makes it a significant therapeutic target for a variety of neurological and psychiatric disorders, including Huntington's disease, tardive dyskinesia, and schizophrenia.[2][3]

Vmat2-IN-3 has been identified as a highly potent VMAT2 inhibitor with a reported Ki of 0.71 nM, indicating a strong binding affinity for the transporter. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound and other VMAT2 modulators. The described methods include a fluorescence-based uptake assay using the VMAT2 substrate FFN206 and a radioligand binding assay. These assays are fundamental for determining key parameters such as the half-maximal inhibitory concentration (IC₅₀) and for conducting high-throughput screening of potential VMAT2 inhibitors.

Data Presentation

The inhibitory activity of this compound and other reference compounds against VMAT2 can be quantified and compared using cell-based assays. The following tables summarize typical quantitative data obtained from such experiments.

Table 1: VMAT2 Inhibition Data from Fluorescence-Based Cell Assay

| Compound | IC₅₀ (nM) | Assay Type | Cell Line | Substrate |

| This compound | [Insert experimental value] | FFN206 Uptake | HEK293-VMAT2 | FFN206 |

| Tetrabenazine | 30.41 | FFN206 Uptake | HEK293-VMAT2 | FFN206 |

| Reserpine | 73.09 | FFN206 Uptake | HEK293-VMAT2 | FFN206 |

| Haloperidol | 71 | FFN206 Uptake | HEK293-VMAT2 | FFN206 |

| Lobeline | 1010 | FFN206 Uptake | HEK293-VMAT2 | FFN206 |

Data for Tetrabenazine and Reserpine are representative values from the literature.[4]

Table 2: VMAT2 Binding Affinity Data

| Compound | Ki (nM) | Assay Type | Radioligand | Tissue/Cell Source |

| This compound | 0.71 | Binding Assay | [³H]Dihydrotetrabenazine | Not Specified |

| (+)-13e | 1.48 | Binding Assay | [³H]HTBZ | Rat Brain |

| HTBZ | 4.22 | Binding Assay | [³H]HTBZ | Rat Brain |

| (-)-13e | 270 | Binding Assay | [³H]HTBZ | Rat Brain |

Ki value for this compound is from supplier data. Data for other compounds are from relevant literature.[5]

Mandatory Visualizations

VMAT2 Signaling Pathway

References

- 1. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.llu.edu [experts.llu.edu]

- 3. Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia [frontiersin.org]

Animal Models for In Vivo Studies of Vmat2-IN-3: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies using animal models to investigate the effects of Vmat2-IN-3, a potent vesicular monoamine transporter 2 (VMAT2) inhibitor. As a novel compound, specific in vivo data for this compound is not yet publicly available. Therefore, the following protocols are based on established methodologies for other well-characterized VMAT2 inhibitors, such as tetrabenazine and its derivatives. These guidelines will require optimization for the specific pharmacokinetic and pharmacodynamic properties of this compound.

Introduction to VMAT2 and its Inhibition

Vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters—including dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles.[1][2] This process is essential for the storage and subsequent release of these neurotransmitters into the synapse. Inhibition of VMAT2 leads to the depletion of monoamine stores in nerve terminals, thereby reducing monoaminergic neurotransmission.[2][3] This mechanism of action makes VMAT2 a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders.[4][5]

This compound has been identified as a potent VMAT2 inhibitor with a Ki of 0.71 nM. Its high affinity suggests it could be a valuable tool for preclinical research and a potential therapeutic candidate. In vivo studies are critical to understanding its efficacy, safety profile, and therapeutic potential.

Recommended Animal Models

The choice of animal model is critical and depends on the specific research question. Both genetically modified and pharmacologically induced models are relevant for studying the effects of VMAT2 inhibition.

Genetically Modified Models:

-

VMAT2 Heterozygous (VMAT2+/-) Mice: These mice express approximately 50% of the normal levels of VMAT2.[6] They are viable and exhibit increased sensitivity to psychostimulants like amphetamine and the neurotoxin MPTP, making them useful for studying conditions with altered monoamine homeostasis.[7]

-

VMAT2 Hypomorphic (VMAT2-LO) Mice: These mice have a severe reduction in VMAT2 expression (around 5% of wild-type levels).[7] They display progressive nigrostriatal degeneration and motor deficits, serving as a model for Parkinson's disease.[7][8]

Pharmacological and Behavioral Models:

-

Rodent Models of Hyperkinetic Movement Disorders: Chorea and tardive dyskinesia, conditions for which VMAT2 inhibitors are clinically approved, can be modeled in rodents.[9][10]

-

Models of Psychiatric Disorders: Animal models of schizophrenia, depression, and addiction are relevant for assessing the neuropsychiatric effects of this compound.[11][12] For instance, prepulse inhibition (PPI) is a common test for sensorimotor gating deficits observed in schizophrenia.[11]

Experimental Protocols

The following are detailed protocols for key in vivo experiments. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

In Vivo Microdialysis for Neurotransmitter Level Assessment

This technique allows for the direct measurement of extracellular monoamine levels in specific brain regions of awake, freely moving animals.

Protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).

-

Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline.

-

-

Drug Administration:

-

Administer this compound via the desired route (e.g., oral gavage [p.o.] or subcutaneous injection [s.c.]). Dosing will need to be determined in dose-response studies. For initial studies with a novel compound, a range of doses should be tested. Based on other VMAT2 inhibitors, a starting point could be in the range of 1-10 mg/kg.[3][13]

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-